Tert-butyl dimethylsilyl ether
Overview
Description
Tert-butyl dimethylsilyl ether is a widely used protecting group in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols. This compound is known for its stability under a variety of reaction conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl dimethylsilyl ether is typically prepared by reacting tert-butyl dimethylsilyl chloride with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is often carried out in a solvent like dimethylformamide at room temperature. The use of imidazole as a catalyst significantly enhances the reaction efficiency .
Industrial Production Methods: In industrial settings, tert-butyl dimethylsilyl chloride is produced by reacting tert-butyllithium with dichlorodimethylsilane. The reaction is conducted at low temperatures (around 0°C) under an inert atmosphere to prevent unwanted side reactions. The product is then distilled to obtain pure tert-butyl dimethylsilyl chloride, which can be used to synthesize this compound .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl dimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran at room temperature.
Major Products:
Oxidation: Corresponding alcohols or ketones.
Reduction: Alcohols.
Substitution: Free alcohols after the removal of the silyl protecting group.
Scientific Research Applications
Tert-butyl dimethylsilyl ether is extensively used in scientific research for:
Chemistry: Protecting hydroxyl groups during multi-step organic syntheses.
Biology: Protecting sensitive functional groups in biomolecules.
Medicine: Synthesis of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl dimethylsilyl ether involves the formation of a stable silyl ether bond with hydroxyl groups. The stability of this bond is due to the steric hindrance provided by the tert-butyl group, which protects the silicon atom from nucleophilic attack. The cleavage of the silyl ether bond can be induced by fluoride ions, which attack the silicon atom, leading to the formation of a pentavalent silicon intermediate and subsequent release of the protected hydroxyl group .
Comparison with Similar Compounds
Trimethylsilyl Ether: Less stable compared to tert-butyl dimethylsilyl ether and more susceptible to hydrolysis.
Tert-butyldiphenylsilyl Ether: More sterically hindered and provides even greater stability but is more challenging to remove.
Triisopropylsilyl Ether: Offers a balance between stability and ease of removal
Uniqueness: this compound is unique due to its optimal balance of stability and ease of removal, making it a preferred choice for protecting hydroxyl groups in various synthetic applications .
Properties
InChI |
InChI=1S/C6H15OSi/c1-6(2,3)7-8(4)5/h1-5H3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFAWUQCDUIXMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60824744 | |
Record name | tert-Butoxy(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60824744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7489-73-8 | |
Record name | tert-Butoxy(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60824744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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